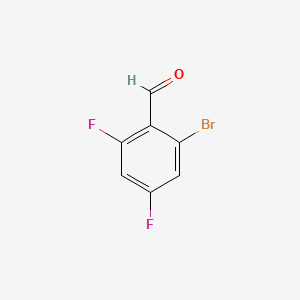

2-Bromo-4,6-difluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUARHFHPKLBXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856528 | |

| Record name | 2-Bromo-4,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154650-59-6 | |

| Record name | 2-Bromo-4,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-4,6-difluorobenzaldehyde CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4,6-difluorobenzaldehyde (CAS No. 154650-59-6), a key building block in modern organic synthesis. This document details its chemical and physical properties, safety and handling guidelines, and its applications in the development of pharmaceuticals and agrochemicals.

Chemical Identity and Properties

This compound is a halogenated aromatic aldehyde. The presence of bromine and fluorine atoms, along with the aldehyde functional group, makes it a versatile reagent for various chemical transformations.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 154650-59-6[1] |

| Molecular Formula | C₇H₃BrF₂O[1][2] |

| SMILES | C1=C(C=C(C(=C1F)C=O)Br)F[1] |

| MDL Number | MFCD18642940[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 221.00 g/mol [1][2] |

| Appearance | White to light yellow powder or crystals |

| Storage | Store at room temperature[2] or under an inert atmosphere at 2-8°C[3] |

| Solubility | Information not available. Expected to be soluble in common organic solvents. |

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of complex organic molecules. Its utility stems from the reactivity of its functional groups:

-

Aldehyde Group: The aldehyde functionality can participate in a wide range of reactions, including reductive amination, Wittig reactions, and the formation of cyanohydrins.

-

Bromo and Fluoro Groups: The halogen atoms on the aromatic ring are key for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents. The fluorine atoms can enhance the metabolic stability and bioavailability of the final active pharmaceutical ingredients (APIs)[2].

This compound is particularly noted for its use as a reagent in the olefination of benzylic alcohols[1]. It is also a key intermediate in the development of fluorinated APIs and is used in the preparation of agrochemicals and other specialty organic compounds[2].

Experimental Protocol: A Representative Synthesis

Disclaimer: The following protocol is for the synthesis of 4-Bromo-2,6-difluorobenzaldehyde and should be adapted and optimized by a qualified chemist for the synthesis of this compound.

Reaction: Ortho-lithiation of 1-bromo-3,5-difluorobenzene followed by formylation.

Materials:

-

1-bromo-3,5-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of diisopropylamine in anhydrous THF at -78°C under a nitrogen atmosphere, add n-butyllithium dropwise.

-

Stir the resulting lithium diisopropylamide (LDA) solution at -20°C for 30 minutes.

-

Cool the reaction mixture back to -78°C and add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF.

-

Stir the mixture at -78°C for 30 minutes.

-

Add N,N-dimethylformamide (DMF) to the reaction mixture and continue stirring at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by partitioning between ethyl acetate and a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 4-Bromo-2,6-difluorobenzaldehyde.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available but can be requested from suppliers[1][4]. Based on the safety information for the isomeric compound 2-Bromo-3,6-difluorobenzaldehyde, the following precautions should be taken[5]:

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area[5].

-

Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[5].

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[5].

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[5].

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up[5].

-

Disposal: Dispose of contents/container to an approved waste disposal plant[5].

It is imperative to consult the supplier-specific Safety Data Sheet before handling this chemical.

Visualization of a Key Reaction

The following diagram illustrates the general workflow for a Suzuki cross-coupling reaction, a common application for aryl bromides like this compound, to form a biaryl compound.

References

Physical and chemical characteristics of 2-Bromo-4,6-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Bromo-4,6-difluorobenzaldehyde (CAS No. 154650-59-6), a key aromatic aldehyde intermediate in the synthesis of complex organic molecules. Due to the limited availability of specific experimental data for this particular isomer, this document also includes data for the closely related and well-documented isomer, 4-Bromo-2,6-difluorobenzaldehyde, to provide representative insights into its expected properties and reactivity. This guide covers molecular and physical properties, spectroscopic characterization, chemical reactivity with a focus on its application in cross-coupling reactions, and safety and handling information. Detailed experimental protocols for analogous compounds are provided to inform synthetic strategies.

Introduction

This compound is a halogenated aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its trifunctional nature, featuring an aldehyde group, a bromine atom, and two fluorine atoms on the benzene ring, allows for a wide range of chemical transformations. The presence of fluorine atoms can significantly influence the metabolic stability and bioavailability of target molecules, making this compound particularly valuable in the development of novel pharmaceuticals and agrochemicals.[2] This guide aims to consolidate the available technical information on this compound and to provide a practical resource for laboratory researchers and drug development professionals.

Molecular and Physical Properties

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| CAS Number | 154650-59-6 | [1] |

| Molecular Formula | C₇H₃BrF₂O | [1] |

| Molecular Weight | 221.00 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1F)C=O)Br)F | [1] |

Table 2: Physical Properties of 4-Bromo-2,6-difluorobenzaldehyde (CAS No. 537013-51-7)

| Property | Value | Source |

| Appearance | White to light yellow to light orange powder to crystal | [3] |

| Melting Point | 76-81 °C | [4] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on the known structure and general principles of spectroscopy, the following characteristics can be anticipated. For illustrative purposes, typical spectral data for related brominated and fluorinated benzaldehydes are discussed.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group between δ 185 and 195 ppm. The aromatic carbons will appear in the range of δ 110-165 ppm, with their chemical shifts influenced by the electronegative bromine and fluorine substituents. The carbon atoms directly bonded to fluorine will show characteristic C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band for the C=O stretching of the aldehyde group around 1700-1720 cm⁻¹. C-H stretching of the aldehyde and aromatic rings will be observed around 2700-2850 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C-Br and C-F stretching vibrations will appear in the fingerprint region.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to its reactive functional groups. It is particularly utilized in the construction of complex molecules through cross-coupling reactions.[2]

Cross-Coupling Reactions

The bromine atom on the aromatic ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a diverse range of derivatives.

References

2-Bromo-4,6-difluorobenzaldehyde molecular structure and weight

Technical Guide: 2-Bromo-4,6-difluorobenzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of this compound, a key aromatic aldehyde intermediate used in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromine and two fluorine atoms, imparts specific reactivity that is highly valuable in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a substituted benzaldehyde with a bromine atom, two fluorine atoms, and an aldehyde functional group attached to the benzene ring.

Molecular Identifiers and Physicochemical Data

The key quantitative and identifying data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₂O | [1] |

| Molecular Weight | 221.00 g/mol | [1] |

| CAS Number | 154650-59-6 | [1] |

| SMILES | C1=C(C=C(C(=C1F)C=O)Br)F | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

Molecular Structure Visualization

The 2D chemical structure of this compound is depicted below, highlighting the arrangement of its constituent atoms.

Caption: 2D structure of this compound.

Role in Chemical Synthesis

This compound is not typically an end-product but rather a versatile building block for constructing more complex molecules. The presence of the aldehyde, bromo, and fluoro groups allows for a wide range of chemical transformations.

-

Aldehyde Group : Acts as a key functional group for forming carbon-carbon bonds through reactions like olefinations.[1]

-

Bromo Group : Serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Heck), enabling the introduction of diverse molecular fragments.[3]

-

Fluoro Groups : The fluorine atoms enhance the metabolic stability and bioavailability of target molecules, a desirable trait in medicinal chemistry.[3]

The logical workflow below illustrates its utility as a key intermediate in the synthesis of high-value compounds.

Caption: Role as an intermediate in synthetic chemistry.

Applications in Drug Discovery and Development

This compound is a valuable precursor in the synthesis of pharmaceuticals. It is particularly noted for its role in developing fluorinated active pharmaceutical ingredients (APIs).[3] The strategic placement of fluorine atoms can significantly alter a drug candidate's pharmacokinetic and pharmacodynamic properties.

Its utility is highlighted in the synthesis of various biologically active molecules, including its isomer 2-Bromo-6-fluorobenzaldehyde, which is a critical precursor for Crisaborole, a potent phosphodiesterase 4 (PDE4) inhibitor used to treat atopic dermatitis.[4] This demonstrates the importance of bromo-fluoro-substituted benzaldehydes in generating novel therapeutics.

Illustrative Experimental Protocol: Synthesis of a Related Isomer

Reaction: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde from 1-Bromo-3,5-difluorobenzene.

Methodology:

-

Preparation : A solution of 1-bromo-3,5-difluorobenzene (19.3 g, 0.1 mmol) is prepared in dried tetrahydrofuran (120 ml).[5]

-

Lithiation : The solution is cooled to -70°C, and 2 M lithium diisopropylamide (LDA) (55 ml, 0.11 mmol) is added with stirring. The mixture is stirred for 30 minutes at this temperature.[5]

-

Formylation : N-formylpiperidine is added dropwise to the reaction mixture while maintaining the low temperature.[5]

-

Work-up : The mixture is allowed to warm to 0°C and is then poured into cold water. The solution is acidified with 10% HCl and extracted twice with methyl tert-butyl ether.[5]

-

Purification : The combined organic phases are washed with water, dried over Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by filtration through SiO₂ to yield the final product.[5]

This protocol illustrates a common strategy for introducing an aldehyde group onto a difluorobromobenzene scaffold, a foundational reaction for producing intermediates like this compound.

References

Spectroscopic Data for 2-Bromo-4,6-difluorobenzaldehyde: An In-depth Technical Guide

This technical guide provides a summary of available and predicted spectroscopic data for 4-Bromo-2,6-difluorobenzaldehyde, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Quantitative Spectroscopic Data

The following tables summarize the available and predicted NMR and IR data for 4-Bromo-2,6-difluorobenzaldehyde.

Table 1: ¹H NMR Data for 4-Bromo-2,6-difluorobenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | Aldehyde proton (-CHO) |

| 7.20 - 7.40 | Doublet of doublets | 2H | Aromatic protons (H-3, H-5) |

Solvent: CDCl₃, Frequency: 300 MHz

A certificate of analysis for 4-Bromo-2,6-difluorobenzaldehyde confirms a ¹H NMR spectrum consistent with the structure.[1] The provided data is based on a description from a chemical supplier.[2]

Table 2: Predicted ¹³C NMR Data for 4-Bromo-2,6-difluorobenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| ~185 (t) | Aldehyde carbon (C=O) |

| ~160 (dd) | C-2, C-6 (C-F) |

| ~125 (t) | C-4 (C-Br) |

| ~115 (d) | C-3, C-5 (C-H) |

| ~110 (t) | C-1 |

Note: These are predicted chemical shifts based on structure-property relationships and data from similar compounds. Multiplicities (d: doublet, t: triplet) arise from C-F coupling.

Table 3: Predicted ¹⁹F NMR Data for 4-Bromo-2,6-difluorobenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| -100 to -120 | Aromatic fluorine atoms (F-2, F-6) |

Note: The chemical shift of fluorine is sensitive to its environment. This is an estimated range.

Table 4: Predicted IR Absorption Data for 4-Bromo-2,6-difluorobenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H stretch of aldehyde |

| ~1710 | Strong | C=O stretch of aldehyde |

| ~1600-1450 | Medium-Strong | C=C aromatic ring stretch |

| ~1250 | Strong | C-F stretch |

| ~850 | Strong | C-H out-of-plane bend |

| Below 700 | Medium-Strong | C-Br stretch |

Note: These are predicted absorption bands. The presence of a vapor phase IR spectrum is noted in the PubChem database, though the data is not publicly detailed.[3]

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR and IR spectra for a solid aromatic aldehyde like 4-Bromo-2,6-difluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid 4-Bromo-2,6-difluorobenzaldehyde.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A pulse angle of 30-45 degrees is typically used.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A sufficient number of scans is required to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment. No proton decoupling is typically necessary unless H-F couplings are being specifically investigated.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis by referencing the solvent peak or the internal standard (TMS at 0 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method): [4]

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of solid 4-Bromo-2,6-difluorobenzaldehyde in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[4]

-

Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, carefully drop the solution onto the surface of the salt plate.[4]

-

Allow the solvent to completely evaporate, leaving a thin, solid film of the compound on the plate.[4]

-

-

Instrument Setup:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Ensure the instrument's sample chamber is closed.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty salt plate (or ambient air) to subtract any atmospheric or plate-related absorptions.

-

Collect the sample spectrum. The instrument passes a beam of infrared radiation through the sample, and the detector measures the frequencies at which the radiation is absorbed.

-

-

Data Processing:

-

The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify the major absorption bands (peaks) and record their wavenumbers (in cm⁻¹).

-

Correlate the observed absorption bands with known functional group frequencies to confirm the presence of the aldehyde, aromatic ring, C-F, and C-Br bonds.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like 4-Bromo-2,6-difluorobenzaldehyde.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 2-Bromo-4,6-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 2-Bromo-4,6-difluorobenzaldehyde. This compound is a key intermediate in the synthesis of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of two electron-withdrawing fluorine atoms and a bromine atom on the aromatic ring significantly influences the electrophilicity of the carbonyl carbon, dictating its reaction profile. This document will delve into the theoretical and practical aspects of its reactivity, supported by experimental data and detailed protocols for key transformations.

Introduction

This compound, with the chemical formula C₇H₃BrF₂O, is a versatile synthetic building block. The strategic placement of two fluorine atoms and a bromine atom on the benzaldehyde scaffold imparts unique electronic properties that enhance its utility in medicinal chemistry. The fluorine atoms are known to improve metabolic stability and bioavailability of drug candidates.[1] The aldehyde and bromo functionalities serve as handles for a variety of chemical modifications, including cross-coupling reactions, making it a valuable precursor for complex molecular architectures.[1] This guide focuses specifically on the reactivity of the aldehyde group, which is a primary site for nucleophilic attack and other transformations.

Electronic and Steric Effects on Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is predominantly governed by the strong inductive electron-withdrawing effects of the two fluorine atoms at positions 4 and 6. This effect significantly increases the partial positive charge on the carbonyl carbon, making it highly electrophilic and susceptible to attack by a wide range of nucleophiles. The bromine atom at the 2-position also contributes to the electron-withdrawing nature of the ring, further enhancing the reactivity of the aldehyde.

Steric hindrance around the aldehyde group is relatively low, allowing for the approach of various nucleophiles. This combination of high electrophilicity and moderate steric hindrance makes this compound a highly reactive aldehyde.

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the aldehyde group in this compound allows it to participate in a variety of important organic reactions.

Nucleophilic Addition Reactions

The carbonyl carbon is a prime target for nucleophiles. Common nucleophilic addition reactions include:

-

Grignard Reactions: Reaction with Grignard reagents (R-MgX) leads to the formation of secondary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides provides a straightforward method for the synthesis of substituted styrenes.[2]

-

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: Oxidation to the corresponding carboxylic acid can be achieved using various oxidizing agents.

Condensation Reactions

-

Knoevenagel Condensation: This reaction with active methylene compounds, catalyzed by a weak base, yields α,β-unsaturated compounds.

-

Chalcone Synthesis (Claisen-Schmidt Condensation): Base-catalyzed condensation with acetophenones produces chalcones, which are precursors to flavonoids and other biologically active molecules.[3][4][5][6][7]

Quantitative Data

| Reaction | Reagents | Product Type | Reported Yield (for 4-Bromo-2,6-difluorobenzaldehyde) | Reference |

| Formylation of Precursor | 1-bromo-3,5-difluorobenzene, LDA, N-formylpiperidine | Aldehyde | 78% | [8] |

Experimental Protocols

The following are detailed experimental protocols for key reactions involving halogenated benzaldehydes, which can be adapted for this compound.

General Protocol for Wittig Reaction

This procedure describes the formation of a substituted styrene from a benzaldehyde.

Materials:

-

Substituted Benzaldehyde (e.g., this compound)

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., Sodium Hydride)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as sodium hydride (1.2 equivalents), portion-wise to the suspension.

-

Allow the mixture to stir at room temperature for 1 hour to form the phosphorus ylide.

-

Cool the resulting ylide solution back to 0 °C.

-

Dissolve the substituted benzaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TCC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Grignard Reaction

This protocol outlines the synthesis of a secondary alcohol from a benzaldehyde.

Materials:

-

Substituted Benzaldehyde (e.g., this compound)

-

Alkyl or Aryl Magnesium Halide (Grignard reagent)

-

Anhydrous Diethyl Ether or THF

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, place the Grignard reagent (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the substituted benzaldehyde (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the Grignard solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

While no specific signaling pathways involving this compound have been identified, its derivatives are of interest as kinase inhibitors.[9] The following diagram illustrates a generalized kinase signaling pathway that such inhibitors might target.

Caption: Generalized kinase signaling pathway targeted by inhibitors.

The following diagram illustrates a general experimental workflow for the synthesis and purification of a derivative from this compound.

Caption: General workflow for synthesis and purification.

Conclusion

The aldehyde group in this compound exhibits heightened reactivity towards nucleophiles due to the potent electron-withdrawing effects of the fluorine and bromine substituents. This enhanced electrophilicity, coupled with minimal steric hindrance, makes it an ideal substrate for a wide range of organic transformations, including nucleophilic additions and condensation reactions. Its utility as a precursor in the synthesis of complex molecules, particularly for pharmaceutical and agrochemical applications, underscores the importance of understanding its detailed reactivity profile. The experimental protocols provided herein serve as a valuable starting point for researchers aiming to utilize this versatile building block in their synthetic endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. US4650910A - Process for the preparation of substituted styrenes - Google Patents [patents.google.com]

- 3. rjlbpcs.com [rjlbpcs.com]

- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. jetir.org [jetir.org]

- 7. rsc.org [rsc.org]

- 8. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Versatility of 2-Bromo-4,6-difluorobenzaldehyde: A Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-4,6-difluorobenzaldehyde is a versatile chemical building block of significant interest in medicinal chemistry and materials science. Its unique trifunctionalized aromatic ring, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and two electron-withdrawing fluorine atoms, provides a valuable scaffold for the synthesis of a diverse array of complex molecules. This technical guide explores the role of this compound in key chemical transformations, providing detailed experimental protocols and insights into its application in the construction of novel molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 154650-59-6 |

| Molecular Formula | C₇H₃BrF₂O |

| Molecular Weight | 221.00 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 76-81 °C |

| Boiling Point | > 110 °C |

| SMILES | O=Cc1c(Br)cc(F)cc1F |

Synthesis of this compound

While various synthetic routes to substituted benzaldehydes exist, a common strategy for the introduction of a formyl group onto a difluorobromobenzene precursor involves directed ortho-metalation followed by formylation. A general procedure is outlined below.

Experimental Protocol: Synthesis via Directed Ortho-Metalation

Materials:

-

1-Bromo-3,5-difluorobenzene

-

Lithium diisopropylamide (LDA)

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 1-bromo-3,5-difluorobenzene (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1 hour.

-

N,N-Dimethylformamide (DMF) (1.2 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for an additional 2 hours.

-

The reaction is quenched by the addition of a 10% aqueous HCl solution and allowed to warm to room temperature.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Applications as a Chemical Building Block

The strategic placement of the bromo, fluoro, and aldehyde functionalities makes this compound a powerful tool in organic synthesis. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, the aldehyde allows for a wide range of classical carbonyl chemistry, and the fluorine atoms can influence the electronic properties and metabolic stability of the final products.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is readily displaced in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2]

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3]

Reaction Scheme:

Caption: General scheme for the Sonogashira coupling reaction.

Catalytic Cycle:

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Synthesis of Heterocyclic Compounds

The aldehyde functionality of this compound is a versatile starting point for the construction of various heterocyclic ring systems, which are prevalent in pharmaceuticals.

The Biginelli reaction is a one-pot multicomponent reaction that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[4][5]

Reaction Scheme:

Caption: General scheme for the Biginelli reaction.

Experimental Workflow:

Caption: General experimental workflow for the Biginelli reaction.

Olefination Reactions

The aldehyde group readily undergoes olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, to form alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction provides a stereoselective method for the synthesis of alkenes, typically favoring the (E)-isomer.[6][7]

Reaction Scheme:

Caption: General scheme for the Horner-Wadsworth-Emmons reaction.

Reaction Mechanism:

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.[6]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key transformations discussed. Note that specific yields will vary depending on the exact substrates and optimized conditions used.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 4-12 | 75-95 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90-110 | 6-18 | 80-98 |

Table 2: Representative Conditions for Sonogashira Coupling

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-60 | 2-8 | 70-90 |

| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 50-80 | 4-12 | 75-92 |

Table 3: Representative Conditions for Biginelli Reaction

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| HCl | Ethanol | Reflux | 4-12 | 60-85 |

| p-Toluenesulfonic acid | Acetonitrile | Reflux | 3-8 | 70-90 |

Table 4: Representative Conditions for Horner-Wadsworth-Emmons Reaction

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| NaH | THF | 0 - 25 | 1-4 | 80-95 |

| K₂CO₃ | DMF | 25-50 | 2-6 | 75-90 |

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of reactive functional groups allows for the efficient construction of a wide range of complex molecular structures. The palladium-catalyzed cross-coupling reactions of the bromo substituent, the diverse reactivity of the aldehyde group in forming heterocyclic systems and carbon-carbon double bonds, and the modulating effects of the fluorine atoms make this compound an essential tool for researchers in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for the strategic application of this compound in the synthesis of novel and functional molecules.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Properties of 2-Bromo-4,6-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,6-difluorobenzaldehyde is a key synthetic intermediate whose electrophilic character is central to its utility in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of two fluorine atoms and a bromine atom on the benzaldehyde scaffold significantly enhances the electrophilicity of both the aromatic ring and the carbonyl group. This technical guide provides a comprehensive overview of the electrophilic properties of this compound, offering insights into its reactivity, relevant experimental protocols, and the logical frameworks for its application in complex molecule synthesis.

Introduction

This compound, with the chemical formula C₇H₃BrF₂O, is a substituted aromatic aldehyde that has garnered significant interest in medicinal chemistry and materials science.[1] Its molecular structure is characterized by a benzaldehyde core substituted with a bromine atom at the 2-position and fluorine atoms at the 4- and 6-positions. This substitution pattern imparts a high degree of electrophilicity to the molecule, making it a versatile building block for a variety of chemical transformations. The presence of fluorine atoms is known to enhance metabolic stability and bioavailability in drug candidates, further increasing the value of this intermediate in pharmaceutical research.[1]

The electron-withdrawing nature of the halogen substituents activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) and influences the reactivity of the aldehyde functional group. This guide will delve into the theoretical and practical aspects of the electrophilic properties of this compound, providing researchers with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors.

Physicochemical and Electrophilic Properties

The electrophilic nature of this compound is a direct consequence of its electronic structure. The electronegative fluorine and bromine atoms inductively withdraw electron density from the aromatic ring, making the ring carbons more susceptible to nucleophilic attack. Furthermore, the aldehyde group is a meta-director in electrophilic aromatic substitution, but more importantly in this highly substituted ring, it is itself an electrophilic center.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 154650-59-6 | [1] |

| Molecular Formula | C₇H₃BrF₂O | [1] |

| Molecular Weight | 221.00 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 76-81 °C |

Key Reactions and Experimental Protocols

The enhanced electrophilicity of this compound makes it a valuable substrate for a variety of chemical reactions. This section details some of the key transformations and provides representative experimental protocols.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring of this compound is susceptible to nucleophilic aromatic substitution, where a nucleophile displaces one of the halogen atoms, typically the fluorine atoms, due to the strong activation by the other electron-withdrawing groups.

Representative Experimental Protocol: Reaction with an Amine

While a specific protocol for this compound is not available, the following is a general procedure for the reaction of a polyhalogenated aromatic aldehyde with an amine, which can be adapted.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add the desired amine (1.1-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 2-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of carbon-carbon bonds.[2] This reaction is widely used to synthesize complex biaryl structures.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction involving an aryl bromide.[2][3]

-

Reaction Setup: To a degassed mixture of this compound (1.0 eq), a boronic acid or boronic ester derivative (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF), add a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(dppf)Cl₂ (0.02-0.05 eq).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110 °C for several hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Reactivity of the Aldehyde Group

The aldehyde functional group in this compound is also an important electrophilic center. It can undergo a variety of nucleophilic addition and condensation reactions. The electron-withdrawing substituents on the aromatic ring can enhance the reactivity of the carbonyl carbon towards nucleophiles.

Logical Workflow for Aldehyde Transformations

Caption: Potential transformations of the aldehyde group.

Signaling Pathways and Drug Development

Substituted benzaldehydes are common scaffolds in molecules designed to interact with biological systems. While there are no widely reported signaling pathways directly modulated by this compound itself, its derivatives are of significant interest in drug discovery. For instance, related bromo-fluorobenzaldehydes have been used as key intermediates in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, which are important in the treatment of inflammatory diseases.

Hypothetical Drug Discovery Workflow

Caption: A generalized drug discovery workflow.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its pronounced electrophilic character, stemming from the synergistic effects of its bromo and difluoro substituents, allows for a diverse range of chemical transformations. This guide has provided an overview of its key electrophilic properties, representative experimental approaches, and its potential applications in drug discovery. A deeper understanding of the reactivity of this molecule will undoubtedly facilitate the development of novel pharmaceuticals and functional materials. Further quantitative experimental and computational studies are warranted to fully elucidate the electrophilic nature of this important synthetic intermediate.

References

An In-depth Technical Guide to the Key Functional Groups of 2-Bromo-4,6-difluorobenzaldehyde

Document ID: TGW-BDFB-2401 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of 2-Bromo-4,6-difluorobenzaldehyde (CAS No. 154650-59-6), a halogenated aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. The document outlines the characteristics of its core functional groups—aldehyde, bromo, and fluoro—and their interplay, which dictates the molecule's reactivity and utility as a synthetic building block. Detailed experimental protocols for a plausible synthetic route and a key olefination reaction are provided. Data is summarized in structured tables, and logical and experimental workflows are visualized using diagrams to facilitate understanding.

Core Functional Group Analysis

This compound is a polysubstituted aromatic compound. Its chemical behavior is governed by the electronic and steric interplay of its four key functional groups: an aldehyde moiety, a bromine atom, and two fluorine atoms situated on a benzene ring.

-

Aldehyde Group (-CHO): The aldehyde is the primary site for nucleophilic attack. The carbonyl carbon is highly electrophilic, a property enhanced by the electron-withdrawing nature of the attached aromatic ring and its halogen substituents. This group readily undergoes reactions such as oxidation, reduction, and condensation (e.g., Wittig olefination, aldol condensation).

-

Bromo Group (-Br): The bromine atom at the C2 position is a moderate deactivator and an ortho-, para-director for electrophilic aromatic substitution. However, its most significant role in modern synthesis is as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.

-

Fluoro Groups (-F): The two fluorine atoms at the C4 and C6 positions are highly electronegative, strongly withdrawing electron density from the aromatic ring through the inductive effect. This withdrawal enhances the electrophilicity of the aldehyde carbon and influences the acidity of the ring protons. In drug development, fluorine substitution is often used to improve metabolic stability, bioavailability, and binding affinity.[1]

-

Aromatic Ring: The benzene ring serves as the scaffold, with its reactivity profile heavily modified by the attached substituents. The combined electron-withdrawing effects of the aldehyde and halogen groups make the ring electron-deficient.

The interplay between these groups is crucial. The fluorine atom at C6 provides a significant steric hindrance around the aldehyde, potentially moderating its reactivity. The bromine at C2 is positioned for directed ortho-metalation, a key strategy for further functionalization.

Caption: Logical relationship of functional groups in this compound.

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not extensively published. The following tables summarize key identifiers and expected spectroscopic characteristics based on the analysis of structurally similar compounds.

Table 1: Compound Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 154650-59-6 | [2] |

| Molecular Formula | C₇H₃BrF₂O | [2] |

| Molecular Weight | 221.00 g/mol | [2] |

| Appearance | Expected: White to off-white solid | |

| Melting Point | Data not available |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristic Peaks |

| FT-IR (cm⁻¹) | ~2850, ~2750: Aldehyde C-H stretch (Fermi doublet). ~1700-1720: Carbonyl (C=O) stretch, shifted to higher frequency by electron-withdrawing halogens. ~1600, ~1470: Aromatic C=C stretches. ~1250-1000: C-F stretches. ~600-500: C-Br stretch. |

| ¹H NMR (ppm) | ~10.3: Aldehyde proton (s, 1H). ~7.5-7.8: Aromatic proton at C5 (dd or t, 1H), deshielded by adjacent halogens. ~7.1-7.4: Aromatic proton at C3 (dd or t, 1H). |

| ¹³C NMR (ppm) | ~185-190: Aldehyde carbon (d). ~160-165: Fluorine-bearing aromatic carbons (C4, C6) (ddd, large ¹JCF coupling). ~110-135: Other aromatic carbons (C1, C2, C3, C5), showing various C-F and C-Br coupling patterns. |

| ¹⁹F NMR (ppm) | Two distinct signals expected in the typical aromatic fluorine region. |

Disclaimer: Spectroscopic values are estimates based on general principles and data from analogous compounds due to a lack of published spectra for this specific isomer.

Experimental Protocols

3.1. Synthesis via Directed Ortho-Metalation and Formylation

The most plausible synthesis for this compound involves the directed ortho-metalation of 1-bromo-3,5-difluorobenzene. The bromine atom directs the lithiation to the adjacent C2 position, which is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF). This general strategy is well-documented for producing related isomers.[3][4]

Methodology:

-

Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled under an inert atmosphere (Nitrogen or Argon).

-

Reactant Preparation: Dissolve 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration) in the reaction flask.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

-

Quench and Workup: Slowly warm the reaction mixture to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Caption: Workflow for the synthesis of this compound.

3.2. Aldehyde Functionalization: Wittig Olefination

The aldehyde group is a prime target for C=C bond formation using the Wittig reaction.[5][6] This reaction converts the carbonyl group into an alkene by reacting it with a phosphorus ylide.

Methodology:

-

Ylide Preparation: In a flame-dried, nitrogen-flushed flask, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) (1.05 eq, 1.6 M in hexanes) dropwise. Stir the resulting bright yellow mixture at room temperature for 1 hour to ensure complete ylide formation.

-

Aldehyde Addition: Cool the ylide solution back down to 0 °C. In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this aldehyde solution dropwise to the ylide suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC.

-

Workup and Purification: Quench the reaction by adding water. Extract the product with diethyl ether (3x volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield 2-bromo-4,6-difluoro-1-vinylbenzene.

Caption: Experimental workflow for a Wittig reaction with the target aldehyde.

Conclusion

This compound is a highly functionalized building block with significant potential for the synthesis of complex organic molecules. The distinct reactivity of its aldehyde, bromo, and fluoro groups offers multiple avenues for sequential and orthogonal chemical modifications. The aldehyde serves as a key site for nucleophilic additions and condensations, while the bromine atom is primed for cross-coupling reactions. The fluorine atoms provide electronic modulation and are a desirable feature for bioactive compounds. The protocols and analyses presented in this guide offer a foundational understanding for researchers aiming to incorporate this versatile reagent into their synthetic programs.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 154650-59-6 | EGA65059 [biosynth.com]

- 3. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

A Technical Guide to 2-Bromo-4,6-difluorobenzaldehyde for Researchers and Drug Development Professionals

An In-depth Overview of a Key Synthetic Intermediate

This technical guide provides a comprehensive overview of 2-Bromo-4,6-difluorobenzaldehyde (CAS No. 154650-59-6), a valuable reagent and building block for researchers, medicinal chemists, and professionals in the field of drug development. This document details its commercial availability, key physicochemical properties, and its applications in organic synthesis, particularly in the formation of complex molecules for the pharmaceutical and agrochemical industries.

Commercial Availability and Supplier Information

This compound is readily available from a number of commercial suppliers. Researchers can source this compound from the following vendors, among others. While purity levels may vary, a purity of 96% is commonly cited.[1] It is important to consult the supplier's specific product information and Certificate of Analysis for the most accurate data.

| Supplier | Website | Notes |

| Biosynth | --INVALID-LINK-- | Lists the compound with CAS number 154650-59-6.[2][3] |

| MySkinRecipes | --INVALID-LINK-- | Provides a purity of 96%.[1][4] |

| Aaron Chemicals | --INVALID-LINK-- | Lists the compound with CAS number 154650-59-6.[5] |

| BLD Pharm | --INVALID-LINK-- | Lists the compound with CAS number 154650-59-6. |

| Manchester Organics | --INVALID-LINK-- | Lists the compound with CAS number 154650-59-6.[4] |

| Sigma-Aldrich | --INVALID-LINK-- | Offers the compound from Synthonix Corporation.[2] |

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. At present, a definitive melting point and detailed, experimentally verified NMR spectral data are not widely published. Researchers are advised to obtain a Certificate of Analysis from their supplier for the most accurate and lot-specific data.

| Property | Value | Source |

| CAS Number | 154650-59-6 | [2][3][4][5] |

| Molecular Formula | C₇H₃BrF₂O | [2][3][5] |

| Molecular Weight | 221.00 g/mol | [2][3] |

| Purity | ≥ 96% | [1] |

| Appearance | Not specified in available literature. | |

| Melting Point | Not specified in available literature. | |

| Boiling Point | Not specified in available literature. | |

| Solubility | Not specified in available literature. | |

| ¹H NMR Data | Not available in searched literature. | |

| ¹³C NMR Data | Not available in searched literature. |

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized for its reactive aldehyde functionality and the presence of bromo- and fluoro-substituents on the aromatic ring. These features allow for a range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules.[1][4]

Olefination Reactions

This compound is noted for its utility as a reagent in the olefination of benzylic alcohols.[2][3] Olefination reactions, such as the Wittig reaction, are fundamental for the creation of carbon-carbon double bonds. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aldehyde group in such transformations.

A generalized workflow for a Wittig olefination reaction is depicted below.

References

Methodological & Application

The Strategic Role of 2-Bromo-4,6-difluorobenzaldehyde in Modern Pharmaceutical Synthesis

Introduction

2-Bromo-4,6-difluorobenzaldehyde is a highly versatile and valuable intermediate in the field of medicinal chemistry. Its unique trifunctional nature, featuring an aldehyde, a bromine atom, and two fluorine atoms on an aromatic ring, provides a powerful scaffold for the construction of complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, including nucleophilic additions, cross-coupling reactions, and late-stage functionalization, making it a sought-after building block in the synthesis of novel therapeutic agents. The presence of fluorine atoms is particularly noteworthy, as their incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. This application note will detail the use of this compound and its isomers as key intermediates in the synthesis of pharmaceuticals, with a focus on the development of kinase inhibitors and other targeted therapies.

Application in the Synthesis of a Benzenesulfonamide-based Sodium Channel Modulator

A key application of bromo-difluorobenzaldehyde isomers is in the synthesis of benzenesulfonamide compounds, which have been investigated as potent modulators of voltage-gated sodium channels for the treatment of neurological disorders such as epilepsy.[1] The synthesis of these compounds leverages the reactivity of the aldehyde and bromo groups to build the core structure of the final drug candidate.

Synthetic Pathway Overview

The general synthetic approach involves the initial preparation of a substituted benzaldehyde, followed by a series of transformations to introduce the sulfonamide moiety and other key functional groups. The bromo-difluorobenzaldehyde core serves as a foundational element, with the aldehyde providing a handle for building out one part of the molecule and the bromine atom allowing for the introduction of further complexity via cross-coupling reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3,6-difluorobenzaldehyde (Isomer of the title compound)

This protocol details the synthesis of a key intermediate, 2-bromo-3,6-difluorobenzaldehyde, as described in the patent literature for the synthesis of benzenesulfonamide-based sodium channel modulators.[1]

Materials:

-

2-Bromo-1,4-difluorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Tert-butyl methyl ether

-

Saturated sodium chloride solution

-

Sodium sulfate

Procedure:

-

To a solution of 2-bromo-1,4-difluorobenzene (100 g, 518 mmol) in anhydrous tetrahydrofuran (500 mL) at -78 °C, a solution of lithium diisopropylamide (61.1 g, 570 mmol) in anhydrous tetrahydrofuran (100 mL) was added over 30 minutes.

-

The reaction mixture was stirred at -78 °C for a specified period to ensure complete lithiation.

-

Anhydrous N,N-dimethylformamide was then added, and the reaction was allowed to proceed.

-

The reaction was quenched with water and acidified with hydrochloric acid.

-

The product was extracted with tert-butyl methyl ether.

-

The combined organic extracts were washed with saturated sodium chloride solution and dried over sodium sulfate.

-

The solvent was removed under reduced pressure, and the crude product was purified by chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-1,4-difluorobenzene | [1] |

| Product | 2-Bromo-3,6-difluorobenzaldehyde | [1] |

| Yield | Not explicitly stated in abstract | [1] |

| Purity | Not explicitly stated in abstract | [1] |

Visualization of Synthetic and Signaling Pathways

Synthetic Pathway for a Benzenesulfonamide Derivative

The following diagram illustrates a plausible synthetic pathway for a benzenesulfonamide-based therapeutic agent, starting from a bromo-difluorobenzaldehyde intermediate.

Caption: Synthetic pathway for a benzenesulfonamide drug candidate.

Signaling Pathway of Voltage-Gated Sodium Channels

The benzenesulfonamide compounds synthesized from bromo-difluorobenzaldehyde intermediates are designed to modulate the activity of voltage-gated sodium channels, which are critical in the propagation of action potentials in neurons.

Caption: Modulation of neuronal excitability by a sodium channel blocker.

Broader Applications in Kinase Inhibitor Synthesis

The utility of bromo-difluorobenzaldehyde and its analogs extends to the synthesis of kinase inhibitors, a major class of anticancer drugs. For example, the synthesis of Abemaciclib, a CDK4/6 inhibitor, starts from 4-bromo-2,6-difluoroaniline, a compound that can be derived from the corresponding benzaldehyde.[2][3] This highlights the strategic importance of this class of intermediates in accessing complex heterocyclic cores common in kinase inhibitors.

Conclusion

This compound and its isomers are indispensable tools in the modern medicinal chemist's arsenal. Their unique combination of reactive functional groups, coupled with the beneficial effects of fluorine incorporation, makes them ideal starting materials for the synthesis of a wide range of pharmaceuticals. The examples of benzenesulfonamide-based sodium channel modulators and the synthetic relationship to kinase inhibitors like Abemaciclib underscore the broad applicability and strategic value of these intermediates in drug discovery and development. The protocols and pathways detailed herein provide a foundation for researchers to leverage these powerful building blocks in their own synthetic endeavors.

References

Application Note: A Comprehensive Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-4,6-difluorobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for generating biaryl and substituted aromatic structures.[1][2][3] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[2][4] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-4,6-difluorobenzaldehyde with various arylboronic acids. The resulting 2-aryl-4,6-difluorobenzaldehyde scaffold is a valuable building block in medicinal chemistry and materials science, with the aldehyde group serving as a versatile handle for further functionalization.[3]

General Reaction Scheme

The fundamental transformation involves the coupling of this compound with a generic arylboronic acid (Ar-B(OH)₂) or its corresponding ester. This reaction is mediated by a palladium catalyst and requires a base to facilitate the crucial transmetalation step.[5][6][7]

Key Reaction Parameters for Optimization

The success of the Suzuki-Miyaura coupling, especially with electronically deactivated or sterically hindered substrates, hinges on the careful selection of several key parameters.

-

Catalyst System (Palladium Source & Ligand): The choice of the palladium source and, more critically, the ancillary ligand is paramount for an efficient reaction. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide superior results, especially for challenging substrates.[8][9]

-

Palladium Source: Common precursors include Palladium(II) acetate (Pd(OAc)₂) and Pd₂(dba)₃.[10] These Pd(II) sources are reduced in situ to the active Pd(0) species.[11]

-

Ligands: Electron-rich and sterically bulky phosphine ligands are frequently required for coupling aryl chlorides and electron-deficient bromides as they facilitate the rate-limiting oxidative addition step.[12][13] Buchwald-type ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) have demonstrated great success.[9][12]

-

-

Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[5][10] The choice of base can significantly impact reaction rate and yield.

-

Solvent System: The solvent must solubilize the various components of the reaction. Typically, a mixture of an organic solvent and water is used.[8]

-

Commonly used solvents include 1,4-dioxane, tetrahydrofuran (THF), toluene, and dimethylformamide (DMF), often in combination with water.[7][8]

-

The use of rigorously degassed solvents is crucial to prevent catalyst oxidation and competitive side reactions like the homocoupling of boronic acids.[9][12]

-

-

Boronic Acid Stability: A prevalent side reaction is the protodeboronation of the boronic acid partner, where the C-B bond is cleaved and replaced with a C-H bond.[12] To mitigate this, more stable boronic esters, such as pinacol esters or MIDA boronates, can be used.[12][14] Using a slight excess (1.1-1.5 equivalents) of the boron reagent can also help drive the reaction to completion.[9]

Experimental Protocols and Data

General Workflow Diagram

The diagram below outlines the standard workflow for setting up, running, and working up a Suzuki-Miyaura coupling reaction.

Caption: General workflow for the Suzuki coupling reaction.

Representative Reaction Conditions

The following table summarizes a set of robust starting conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.

| Component | Reagent/Parameter | Stoichiometry / Value | Rationale |

| Aryl Halide | This compound | 1.0 eq | The limiting reagent in the reaction. |

| Boron Reagent | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 eq | A slight excess helps to drive the reaction to completion and compensate for potential protodeboronation.[9] |

| Catalyst | Pd(OAc)₂ | 2-5 mol% | A common, air-stable Pd(II) precatalyst.[15] |

| Ligand | SPhos | 4-10 mol% | A bulky, electron-rich ligand effective for challenging aryl bromides.[12][15] |

| Base | K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 eq | A strong base often required for difficult couplings.[8][12] |

| Solvent | 1,4-Dioxane : Water | 4:1 to 10:1 (v/v) | A standard solvent system that facilitates dissolution of both organic and inorganic reagents.[8][12] |

| Temperature | 80 - 110 °C | Reaction specific | Heating is typically required for couplings involving electron-deficient aryl halides.[8] |

| Concentration | 0.1 - 0.5 M | With respect to limiting reagent | A typical concentration range for these reactions.[12] |

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound

-

Arylboronic acid (or ester)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos ligand

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Standard oven-dried glassware (e.g., Schlenk flask or round-bottom flask with condenser)

-

Magnetic stir bar and stirrer/hotplate

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Syringes and needles

-

Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexanes)

-

Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).[12]

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq).[9][15]

-

Solvent Addition: Seal the flask with a septum. Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe to achieve the desired concentration (e.g., 0.2 M).[12]

-

Degassing: Purge the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[15]

-

Reaction Execution: Place the flask in a preheated oil bath and heat the reaction to the desired temperature (e.g., 100 °C) with vigorous stirring.[15]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8][15]

-

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.[3][8]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3x).[3][15]

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][15]

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[8][15]

-

Characterization: Confirm the identity and purity of the final product using standard analytical methods (¹H NMR, ¹³C NMR, MS).[7]

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst system. 2. Insufficient temperature. 3. Inappropriate base or solvent. | 1. Screen different ligands (e.g., XPhos, P(t-Bu)₃) or use a pre-formed catalyst (e.g., XPhos Pd G3).[8][11] 2. Increase the reaction temperature in increments (e.g., 10 °C).[8] 3. Try a stronger base (e.g., Cs₂CO₃) or a different solvent system (e.g., Toluene/H₂O).[8] |

| Significant Side Products | 1. Protodeboronation: Presence of excess water or oxygen; unstable boronic acid. 2. Homocoupling: Presence of oxygen; slow catalytic cycle. | 1. Ensure solvents are rigorously degassed.[12] Use a more stable boronic ester (pinacol or MIDA).[12] 2. Maintain a strict inert atmosphere. Optimize the catalyst/ligand system to accelerate the cross-coupling pathway.[9][12] |

| Catalyst Decomposition (Turns Black) | 1. Insufficient ligand to stabilize Pd(0). 2. Reaction temperature is too high. 3. Impurities in reagents or solvents. | 1. Slightly increase the ligand-to-palladium ratio.[12] 2. Lower the reaction temperature. 3. Use high-purity, anhydrous, and degassed reagents and solvents.[12] |

Catalytic Cycle Visualization

The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. reddit.com [reddit.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. benchchem.com [benchchem.com]

Applications of Bromo-Difluorobenzaldehyde Isomers in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-difluorobenzaldehydes are versatile scaffolds in medicinal chemistry, serving as key starting materials for the synthesis of a variety of therapeutic agents. The presence of bromine and fluorine atoms, along with the aldehyde functional group, provides multiple reaction sites for the construction of complex molecules with desirable pharmacological properties. While direct applications of 2-Bromo-4,6-difluorobenzaldehyde are not extensively documented in readily available literature, its isomers, such as 2-bromo-6-fluorobenzaldehyde and 4-bromo-2,6-difluorobenzaldehyde, have proven instrumental in the development of novel drugs. This document provides detailed application notes and protocols for the use of these related bromo-difluorobenzaldehyde isomers in the synthesis of a phosphodiesterase 4 (PDE4) inhibitor and antibacterial agents targeting the FtsZ protein.